N-Methyl-2,7-bis(trifluoromethyl)acridone
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Overview
Description
N-Methyl-2,7-bis(trifluoromethyl)acridone is a versatile chemical compound known for its unique properties and potential applications in various scientific fields. This compound belongs to the acridone family, which is characterized by a semi-planar heterocyclic structure containing nitrogen. Acridone derivatives have been widely studied for their biological activities and industrial applications .
Preparation Methods
The synthesis of N-Methyl-2,7-bis(trifluoromethyl)acridone typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using polyphosphoric acid (PPA) . This method provides a straightforward route to obtain acridone derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
N-Methyl-2,7-bis(trifluoromethyl)acridone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Methyl-2,7-bis(trifluoromethyl)acridone has a wide range of scientific research applications, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Fluorescent Labeling: Due to its unique fluorescent properties, it is used in labeling biomolecules for visualization and tracking.
Pharmaceutical Research: The compound is studied for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Mechanism of Action
The mechanism of action of N-Methyl-2,7-bis(trifluoromethyl)acridone involves its interaction with various molecular targets. The semi-planar structure allows it to intercalate into DNA, inhibiting topoisomerase or telomerase enzymes, which are crucial for DNA replication and cell division. This interaction leads to the disruption of cellular processes, making it effective in anticancer therapies .
Comparison with Similar Compounds
N-Methyl-2,7-bis(trifluoromethyl)acridone can be compared with other acridone derivatives such as N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA), triazoloacridone (C-1305), and amsacrine (m-AMSA). These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique trifluoromethyl groups in this compound enhance its chemical stability and biological activity, making it distinct from other acridone derivatives .
Properties
IUPAC Name |
10-methyl-2,7-bis(trifluoromethyl)acridin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F6NO/c1-23-12-4-2-8(15(17,18)19)6-10(12)14(24)11-7-9(16(20,21)22)3-5-13(11)23/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSPRSGGZGEFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)C3=C1C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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